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Abstract
PSB-1491, with the IUPAC name N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide,

is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B).[1]

Its high affinity for MAO-B, with a reported IC50 value in the sub-nanomolar range, and

significant selectivity over monoamine oxidase A (MAO-A), make it a valuable research tool and

a potential therapeutic candidate for neurodegenerative disorders such as Parkinson's disease.

[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and

known experimental data for PSB-1491, including detailed experimental protocols and

visualization of its mechanism of action.

Chemical Structure and Properties
PSB-1491 is an indazole-5-carboxamide derivative. Its chemical structure is characterized by a

methyl-indazole core linked via a carboxamide group to a dichlorophenyl moiety.

Table 1: Chemical and Physical Properties of PSB-1491
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Property Value Reference

IUPAC Name

N-(3,4-Dichlorophenyl)-1-

methyl-1H-indazole-5-

carboxamide

[1]

Synonyms PSB 1491, PSB1491 [1]

CAS Number 1619884-67-1 [1]

Molecular Formula C15H11Cl2N3O [1]

Molecular Weight 320.17 g/mol [1]

SMILES
O=C(C1=CC2=C(N(C)N=C2)C

=C1)NC3=CC=C(Cl)C(Cl)=C3
[1]

Appearance Solid powder [1]

Purity >98% [1]

Solubility Soluble in DMSO [3]

Pharmacological Properties
PSB-1491 is a highly potent and selective inhibitor of human monoamine oxidase B (hMAO-B).

Its mechanism of action involves the reversible and competitive inhibition of MAO-B, an

enzyme primarily responsible for the degradation of dopamine in the brain.[1] By inhibiting

MAO-B, PSB-1491 increases the synaptic availability of dopamine, which is crucial for motor

control and cognitive function.

Table 2: Pharmacological Data for PSB-1491
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Parameter Value Species Notes Reference

IC50 (MAO-B) 0.386 nM Human [1][2]

IC50 (MAO-A) >10,000 nM Human [1]

Selectivity Index

(MAO-A/MAO-B)
>25,000-fold [1][2]

Inhibition Type
Competitive,

Reversible
[1]

Experimental Protocols
Synthesis of PSB-1491 (N-(3,4-Dichlorophenyl)-1-methyl-
1H-indazole-5-carboxamide)
The synthesis of PSB-1491 is accessible through standard synthetic procedures. While the

seminal paper by Tzvetkov et al. outlines the general approach, a detailed, step-by-step

protocol is provided below, based on established indazole synthesis methodologies.

Experimental Workflow: Synthesis of PSB-1491
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Step 1: Methylation

Step 2: Amide Coupling

1H-Indazole-5-carboxylic acid

1-Methyl-1H-indazole-5-carboxylic acid

1.

Methyl iodide

2.

Base (e.g., K2CO3)

3.

Solvent (e.g., DMF)

4.

1-Methyl-1H-indazole-5-carboxylic acid

PSB-1491

1.

Coupling Agent (e.g., HATU)

2.

Base (e.g., DIPEA)

3.

3,4-Dichloroaniline

4.

Solvent (e.g., DMF)

5.
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Caption: General synthetic route for PSB-1491.

Materials:

1H-Indazole-5-carboxylic acid

Methyl iodide

Potassium carbonate (K2CO3)

Dimethylformamide (DMF)

1-Methyl-1H-indazole-5-carboxylic acid

3,4-Dichloroaniline
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1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate (HATU)

N,N-Diisopropylethylamine (DIPEA)

Standard laboratory glassware and purification equipment

Procedure:

Methylation of 1H-Indazole-5-carboxylic acid:

To a solution of 1H-indazole-5-carboxylic acid in DMF, add potassium carbonate.

Stir the mixture at room temperature, then add methyl iodide dropwise.

Continue stirring at room temperature for several hours until the reaction is complete

(monitored by TLC).

Work up the reaction mixture by adding water and extracting with a suitable organic

solvent (e.g., ethyl acetate).

Purify the crude product by column chromatography to obtain 1-methyl-1H-indazole-5-

carboxylic acid.

Amide Coupling:

Dissolve 1-methyl-1H-indazole-5-carboxylic acid, 3,4-dichloroaniline, and HATU in DMF.

Add DIPEA to the mixture and stir at room temperature overnight.

Monitor the reaction progress by TLC.

Upon completion, quench the reaction with water and extract the product with an organic

solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.
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Purify the resulting solid by recrystallization or column chromatography to yield pure PSB-
1491.

In Vitro MAO-B Inhibition Assay
The inhibitory activity of PSB-1491 on MAO-B is typically determined using a fluorometric

assay that measures the production of a fluorescent product resulting from the enzymatic

reaction.

Experimental Workflow: MAO-B Inhibition Assay
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Preparation

Incubation Reaction Initiation

Measurement

Recombinant Human MAO-B

Incubation Mixture

PSB-1491 Solution (various concentrations) Assay Buffer

Reaction Mixture

Kynuramine (Substrate)

4-Hydroxyquinoline (Fluorescent Product)

MAO-B catalysis

Fluorometer (Ex/Em wavelengths)

Fluorescence Detection

IC50 Calculation
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Caption: Workflow for determining the IC50 of PSB-1491 on MAO-B.

Materials:

Recombinant human MAO-B enzyme
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PSB-1491

Kynuramine (substrate)

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

96-well microplates

Fluorometer

Procedure:

Prepare serial dilutions of PSB-1491 in the assay buffer.

In a 96-well plate, add the recombinant human MAO-B enzyme to each well.

Add the different concentrations of PSB-1491 to the respective wells. Include a control group

with no inhibitor.

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

Initiate the enzymatic reaction by adding the substrate, kynuramine, to all wells.

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

Stop the reaction by adding a stop solution (e.g., NaOH).

Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorometer at the

appropriate excitation and emission wavelengths.

Calculate the percentage of inhibition for each concentration of PSB-1491 relative to the

control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathways
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The primary mechanism of action of PSB-1491 is the selective inhibition of MAO-B. This

enzyme is located on the outer mitochondrial membrane and plays a crucial role in the

catabolism of monoamine neurotransmitters, particularly dopamine.

Signaling Pathway: Effect of PSB-1491 on Dopaminergic Neurotransmission

Presynaptic Neuron

Synaptic Cleft

Postsynaptic Neuron

Presynaptic Terminal (Mitochondria)

Dopamine Synthesis Dopamine in Vesicles Dopamine Release

Synaptic Dopamine

Dopamine Receptors

Dopamine Reuptake

Postsynaptic Signaling

MAO-B Dopamine DegradationPSB-1491 Inhibits
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Caption: PSB-1491 inhibits MAO-B, increasing dopamine availability.

By inhibiting MAO-B, PSB-1491 prevents the breakdown of dopamine that has been taken

back up into the presynaptic neuron. This leads to an accumulation of dopamine in the

presynaptic terminal, which can then be repackaged into vesicles and re-released into the

synaptic cleft. The net effect is an increase in the concentration and duration of dopamine in

the synapse, leading to enhanced signaling at postsynaptic dopamine receptors. This
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enhanced dopaminergic neurotransmission is the basis for its potential therapeutic effects in

conditions characterized by dopamine deficiency, such as Parkinson's disease.

Conclusion
PSB-1491 is a well-characterized and highly potent selective inhibitor of MAO-B. Its favorable

pharmacological profile, including sub-nanomolar potency and high selectivity, makes it an

excellent tool for preclinical research into the role of MAO-B in neurological and psychiatric

disorders. The straightforward synthesis and established in vitro assay protocols facilitate its

use in a laboratory setting. Further in vivo studies are warranted to fully elucidate its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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